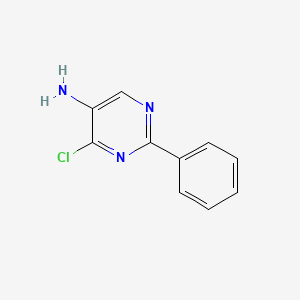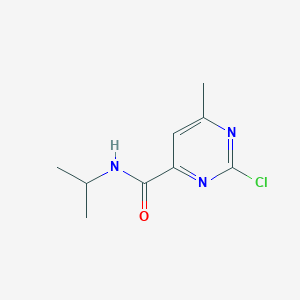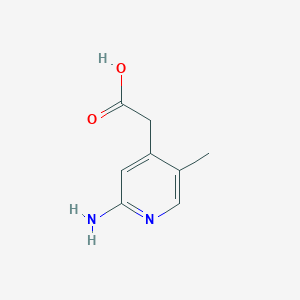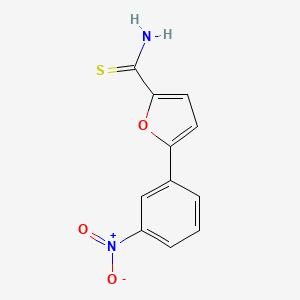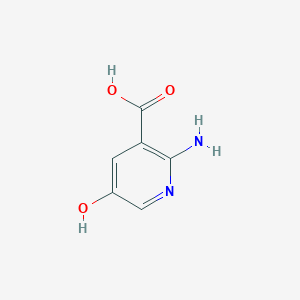![molecular formula C13H12N2S B11807502 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with methyl groups at positions 5 and 6, and a thiophene ring at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with thiophene-3-carboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzimidazole core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Materials Science: In electronic applications, the compound’s mechanism of action involves the transport of charge carriers (electrons or holes) through its conjugated system, which is essential for its function as a semiconductor or conductive material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-2-yl)-1H-benzo[d]imidazole: Similar structure but with the thiophene ring at position 2 instead of 3.
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
2-(Furan-3-yl)-1H-benzo[d]imidazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both methyl groups and the thiophene ring, which enhance its chemical reactivity and potential applications. The thiophene ring provides additional sites for chemical modification, making it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H12N2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
5,6-dimethyl-2-thiophen-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2S/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
IJPHFQDOHXLBOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



